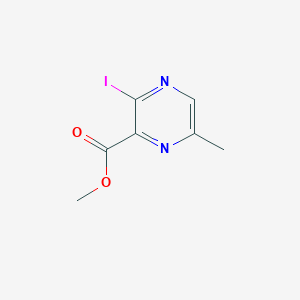![molecular formula C7H2BrCl2N3 B13661466 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)
8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[4,3-d]pyrimidine core with bromine and chlorine substituents at the 8th, 2nd, and 4th positions, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions with suitable partners.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride can facilitate these reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anticancer agent, antimicrobial agent, and in the treatment of inflammatory diseases.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses .
Comparación Con Compuestos Similares
2,4-Dichloropyrido[4,3-d]pyrimidine: Lacks the bromine substituent but shares similar core structure and reactivity.
8-Bromo-2-chloropyrido[4,3-d]pyrimidine: Similar to the target compound but with one less chlorine atom.
8-Bromo-4-chloropyrido[4,3-d]pyrimidine: Another close analogue with a different substitution pattern.
Uniqueness: 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C7H2BrCl2N3 |
|---|---|
Peso molecular |
278.92 g/mol |
Nombre IUPAC |
8-bromo-2,4-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-4-2-11-1-3-5(4)12-7(10)13-6(3)9/h1-2H |
Clave InChI |
LCQCGIFOKXTUFS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C=N1)Br)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


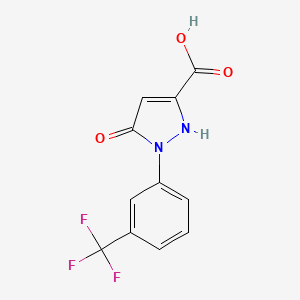
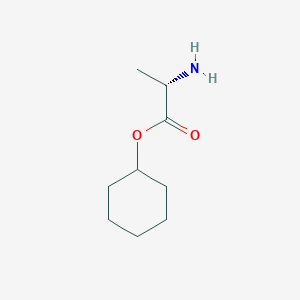
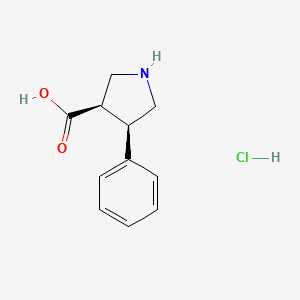
![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
![3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13661401.png)

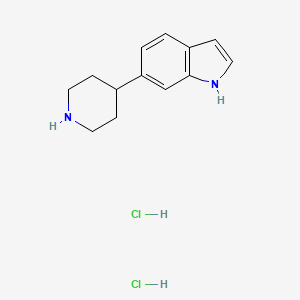
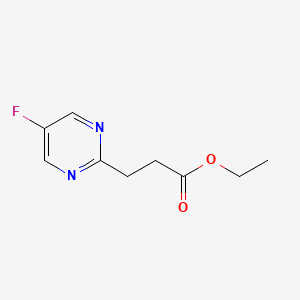
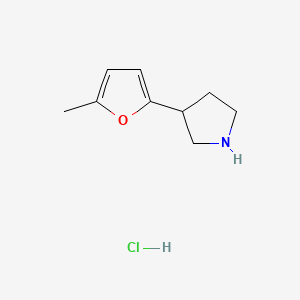


![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
